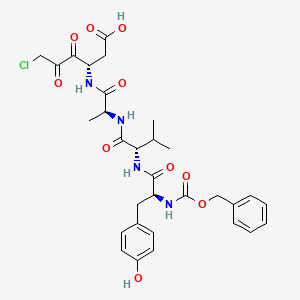
Z-Tyr-Val-Ala-Asp-chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Tyr-Val-Ala-Asp-chloromethylketone is a useful research compound. Its molecular formula is C31H37ClN4O10 and its molecular weight is 661.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Z-YVAD-cmk has demonstrated protective effects in models of cerebral ischemia. In studies involving rodent models, the compound provided long-lasting neuroprotection by inhibiting caspase-1 activity, thus reducing neuronal death during ischemic events. The compound's efficacy was highlighted in experiments where it significantly mitigated damage in models of stroke and other neurodegenerative conditions .
Inflammation
The compound has been utilized to explore its effects on inflammatory responses. By inhibiting caspase-1, Z-YVAD-cmk can reduce the maturation of pro-inflammatory cytokines such as IL-18, which is critical in various inflammatory diseases . Its application has been shown to alleviate symptoms in models of rheumatoid arthritis and sepsis, showcasing its potential as an anti-inflammatory agent .
Cancer Research
In cancer studies, Z-YVAD-cmk has been employed to investigate the role of caspases in tumor growth and response to therapies. It has been used in xenograft models to assess how inhibiting caspase activity influences tumor progression and the efficacy of chemotherapeutic agents . This research is crucial for developing strategies that enhance cancer treatment outcomes by managing apoptotic pathways.
Case Studies
Cryopreservation
Recent studies have suggested that Z-YVAD-cmk may enhance cryotolerance in bovine embryos during in vitro embryo production (IVEP) by preventing aberrant apoptosis. This application could improve success rates in livestock breeding programs .
Transplantation Medicine
The compound has been investigated for its potential role in reducing inflammatory injury during hematopoietic stem cell transplantation (HSCT). By inhibiting caspase activity, it may help protect against tissue damage associated with transplant procedures .
Eigenschaften
CAS-Nummer |
402474-85-5 |
|---|---|
Molekularformel |
C31H37ClN4O10 |
Molekulargewicht |
661.1 g/mol |
IUPAC-Name |
(3S)-6-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C31H37ClN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22-,23-,26-/m0/s1 |
InChI-Schlüssel |
QISCXLGJBNRQBB-NPZLAWLJSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Sequenz |
YVAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















